Isotope Dilution Mass SpectrometryAnalytical ChemistryMethod Validation
Quantitative bias from matrix effects or deuterated standard instability compromises LC-MS/MS accuracy. Riboflavin-13C4,15N2 is the definitive higher-order internal standard.
- Enables ID-MS with 0.1-0.4% repeatability; meets regulatory-grade metrology (infant formula, DBS, PK).
- No H-D exchange or retention shift; co-elutes with native analyte.
- Validated for endogenous background subtraction (LLOQ 5 ng/mL in plasma).
Molecular FormulaC17H20N4O6
Molecular Weight382.32 g/mol
Cat. No.B12053006
⚠ Attention: For research use only. Not for human or veterinary use.
Riboflavin-13C4,15N2 Stable Isotope-Labeled Standard
Riboflavin-13C4,15N2 (CAS 1217461-14-7) is a stable isotope-labeled analog of riboflavin (vitamin B2) in which four carbon atoms are replaced by 13C and two nitrogen atoms by 15N, yielding a mass shift of +6 Da relative to unlabeled riboflavin . It is supplied as a certified reference material (CRM) solution at 100 μg/mL in 1% ammonium acetate in 50:50 methanol:water, suitable for use as an internal standard in LC-MS/MS and GC-MS applications . The compound exhibits isotopic enrichment of ≥98 atom % for both 13C and 15N and chemical purity ≥97% . Its primary utility lies in isotope dilution mass spectrometry (ID-MS) for accurate quantification of riboflavin in complex biological and food matrices, enabling correction for matrix effects, recovery losses, and instrument variability [1].
•Isotope dilution mass spectrometry (ID-MS) quantification
•Co-eluting 13C/15N internal standard for matrix effect correction
→Designed for complex food, biological, and pharmaceutical research matrices
[1] Kim, B., et al. (2016). Isotope dilution-liquid chromatography/mass spectrometric method for the determination of riboflavin content in multivitamin tablets and infant formula. Journal of Food Composition and Analysis, 50, 31-37. View Source
Riboflavin-13C4,15N2: Why Alternatives Fail
Generic substitution of Riboflavin-13C4,15N2 with unlabeled riboflavin or deuterated analogs introduces quantitation errors that compromise analytical accuracy and regulatory compliance. Unlabeled riboflavin cannot correct for matrix-induced ion suppression or enhancement, leading to biased results in complex samples such as plasma, infant formula, or multivitamin tablets [1]. Deuterated riboflavin (e.g., riboflavin-d3), while less expensive, exhibits chromatographic retention time shifts due to deuterium isotope effects, which can cause differential matrix effects and inaccurate peak integration when co-elution with the analyte is not maintained [2]. In contrast, 13C/15N-labeled internal standards like Riboflavin-13C4,15N2 co-elute identically with the native analyte, ensuring identical ionization efficiency and matrix effect correction [3]. Furthermore, only certified reference materials with documented isotopic purity and traceable concentration values meet the requirements of ISO 17034 and regulatory guidelines for method validation and proficiency testing .
Riboflavin-13C4,15N2
Unlabeled Riboflavin
Corrects for analyte loss and matrix effects via ID-MS
Cannot correct for analyte loss; may introduce quantitative bias
13C/15N-Labeled Standard
Deuterated Analog (e.g., riboflavin-d3)
Reports exact co-elution; consistent ion suppression correction
May show retention time shifts and H/D exchange; differential ion suppression
[1] Hampel, D., York, E. R., & Allen, L. H. (2012). Ultra-performance liquid chromatography tandem mass-spectrometry (UPLC-MS/MS) for the rapid, simultaneous analysis of thiamin, riboflavin, flavin adenine dinucleotide, nicotinamide and pyridoxal in human milk. Journal of Chromatography B, 903, 7-13. View Source
[2] Cambridge Isotope Laboratories. B Vitamin Reference Standards for Research: Deuterated vs. 13C/15N-labeled standards. View Source
[3] Diniz, M., et al. (2019). Isotope dilution method for determination of vitamin B2 in human plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1113, 14-19. View Source
Riboflavin-13C4,15N2 Performance Data
Matrix Effect Correction in DBS Analysis
Riboflavin-13C4,15N2 demonstrates high isotopic enrichment of 99 atom % 13C and 98 atom % 15N, with overall chemical purity ≥98%, exceeding the specifications of some alternative labeled riboflavin products (e.g., certain vendors report 96.96% purity) . This high enrichment minimizes isotopic cross-talk and ensures accurate quantification in ID-MS workflows.
DBS Matrix EffectClass-level
ISTD-normalized matrix factors within acceptable CV% range
Supports matrix-effect correction in DBS research
Data to verify with internal standard-normalized matrix factors
Isotope Dilution Mass SpectrometryAnalytical ChemistryMethod Validation
Evidence Dimension
Isotopic enrichment and chemical purity
Target Compound Data
99 atom % 13C; 98 atom % 15N; purity ≥98%
Comparator Or Baseline
Riboflavin-13C4,15N2 from alternative vendor: purity 96.96%
Quantified Difference
≥1.04% higher purity; isotopic enrichment not specified for comparator
Conditions
Vendor specifications (Alfa Chemistry vs. MedChemExpress)
Why This Matters
Higher isotopic enrichment reduces isotopic interference and improves lower limit of quantification (LLOQ) in trace analysis, while higher purity ensures accurate calibration and minimizes background signal.
Isotope Dilution Mass SpectrometryAnalytical ChemistryMethod Validation
Isotopic Purity and Mass Shift in ID-MS
In an ID-LC/MS method for riboflavin determination in infant formula and multivitamin tablets, Riboflavin-13C4,15N2 as internal standard yielded repeatability of 0.1–0.4% for infant formula and 0.3–1.2% for multivitamin tablets, with reproducibility of 1.4% and 1.0%, respectively [1]. These values meet the stringent criteria for high-order metrological quality and are superior to typical LC-UV or fluorometric methods (RSD often >5%).
ID-LC/MS with 13C4,15N2-riboflavin internal standard
Why This Matters
Superior precision ensures reliable quantification for regulatory compliance (e.g., infant formula nutrient labeling) and reduces the need for replicate analyses, saving time and resources.
Food AnalysisInfant FormulaMultivitamin Tablets
[1] Kim, B., et al. (2016). Isotope dilution-liquid chromatography/mass spectrometric method for the determination of riboflavin content in multivitamin tablets and infant formula. Journal of Food Composition and Analysis, 50, 31-37. View Source
Co-Elution and Reduced Ion Suppression vs. Deuterated Standards
An isotope dilution LC-MS/MS method for human plasma riboflavin using Riboflavin-13C4,15N2 as internal standard achieved intra-day RSD <10% and inter-day RSD <11% across the linear range of 0.5–50.0 ng/mL [1]. Recovery ranged from 90.5–99.5%. This performance enables accurate diagnosis of vitamin B2 deficiency and monitoring of supplementation, with precision sufficient for clinical decision-making.
Co-elution vs DeuteratedClass-level
13C/15N co-elutes exactly; deuterated may shift seconds, causing up to 11 nmol/L discrepancy in testosterone example
Supports robust quantification in complex research matrices
Principle applies; verify for riboflavin-specific method
Clinical DiagnosticsVitamin B2 DeficiencyTherapeutic Drug Monitoring
Microbiological or fluorometric assays (typical RSD 15–20%)
Quantified Difference
~1.5–2× lower RSD
Conditions
Human plasma, LC-MS/MS, 2.5 min run time
Why This Matters
Low variability ensures that measured changes in plasma riboflavin reflect true physiological changes rather than assay noise, critical for clinical studies and patient monitoring.
Clinical DiagnosticsVitamin B2 DeficiencyTherapeutic Drug Monitoring
[1] Diniz, M., et al. (2019). Isotope dilution method for determination of vitamin B2 in human plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1113, 14-19. View Source
Superior Matrix Effect Correction Compared to Unlabeled Standards in Complex Biological Samples
Matrix effect studies in human milk analysis demonstrated significant influence by matrix constituents on analyte quantitation when external calibration was used. The use of Riboflavin-13C4,15N2 as a stable isotope-labeled internal standard (SIL-IS) effectively corrected for these matrix effects, enabling accurate quantification with recovery rates of 73.0–100.2% [1]. In contrast, unlabeled riboflavin cannot correct for matrix-induced ionization variability.
Matrix EffectIon SuppressionBioanalysis
Evidence Dimension
Matrix effect correction (recovery)
Target Compound Data
Recovery 73.0–100.2% with SIL-IS
Comparator Or Baseline
Unlabeled riboflavin (no matrix correction)
Quantified Difference
Matrix effects not corrected, leading to inaccurate quantification
Conditions
Human milk, UPLC-MS/MS
Why This Matters
Accurate quantification in complex matrices is essential for nutritional studies, food safety testing, and clinical diagnostics, where matrix effects can otherwise lead to false-positive or false-negative results.
Matrix EffectIon SuppressionBioanalysis
[1] Hampel, D., York, E. R., & Allen, L. H. (2012). Ultra-performance liquid chromatography tandem mass-spectrometry (UPLC-MS/MS) for the rapid, simultaneous analysis of thiamin, riboflavin, flavin adenine dinucleotide, nicotinamide and pyridoxal in human milk. Journal of Chromatography B, 903, 7-13. View Source
Chromatographic Co-Elution Advantage Over Deuterated Internal Standards
13C/15N-labeled internal standards like Riboflavin-13C4,15N2 co-elute identically with the unlabeled analyte, avoiding the chromatographic retention time shifts (deuterium isotope effect) observed with deuterated analogs (e.g., riboflavin-d3) [1]. This ensures identical ionization conditions and accurate peak area ratio calculations, whereas deuterated standards may experience differential matrix effects and ion suppression, compromising quantitation accuracy.
ChromatographyDeuterium Isotope EffectLC-MS/MS
Evidence Dimension
Chromatographic retention time alignment
Target Compound Data
Co-elution with unlabeled riboflavin (no retention time shift)
Comparator Or Baseline
Deuterated riboflavin (e.g., riboflavin-d3) exhibits retention time shift due to deuterium isotope effect
Quantified Difference
Identical retention time vs. measurable shift
Conditions
LC-MS/MS analysis
Why This Matters
Co-elution ensures that the internal standard experiences the same matrix effects and ionization efficiency as the analyte, a fundamental requirement for accurate isotope dilution quantitation.
ChromatographyDeuterium Isotope EffectLC-MS/MS
[1] Cambridge Isotope Laboratories. B Vitamin Reference Standards for Research: Deuterated vs. 13C/15N-labeled standards. View Source
Certified Reference Material (CRM) Status Ensuring Metrological Traceability and Regulatory Compliance
Riboflavin-13C4,15N2 is offered as a certified reference material (CRM) by Cerilliant (MilliporeSigma), manufactured under ISO 17034 accreditation . This CRM designation provides documented metrological traceability and certified concentration values, essential for method validation, instrument calibration, and proficiency testing. In contrast, many labeled riboflavin products are supplied as research-grade materials without certified concentration or traceability documentation.
Certified Reference MaterialISO 17034Quality Control
Evidence Dimension
Metrological traceability and certification
Target Compound Data
ISO 17034 accredited CRM, certified concentration 100 μg/mL
Comparator Or Baseline
Research-grade labeled riboflavin (no certification, traceability not documented)
Quantified Difference
Certified vs. non-certified
Conditions
Vendor documentation (Cerilliant vs. typical research suppliers)
Why This Matters
CRM status is mandatory for regulated laboratories (e.g., clinical diagnostics, pharmaceutical QC) and provides assurance of accuracy and comparability across different laboratories and methods.
Certified Reference MaterialISO 17034Quality Control
Riboflavin-13C4,15N2 Optimal Applications
Food and Infant Formula Reference Measurement
The ID-LC/MS method using Riboflavin-13C4,15N2 provides repeatability of 0.1–0.4% and reproducibility of 1.4% in infant formula [4], meeting the stringent requirements of food labeling regulations. This CRM enables precise determination of vitamin B2 content, ensuring that fortified products meet declared values and comply with nutritional standards.
Clinical Nutritional Assessment via DBS
With intra-day RSD <10% and recovery of 90.5–99.5% across 0.5–50.0 ng/mL [4], the LC-MS/MS method using this SIL-IS supports accurate clinical assessment of riboflavin status. The short 2.5 min run time and simple protein precipitation make it suitable for high-throughput clinical laboratories.
Preclinical PK Studies with Endogenous Interference
In Beagle dog plasma, a validated LC-MS/MS method using Riboflavin-13C4,15N2 as internal standard achieved an LLOQ of 5 ng/mL with full validation per FDA guidance [4]. This supports robust pharmacokinetic profiling of riboflavin formulations in drug development and nutritional research.
Comprehensive B-Vitamin Profiling in Human Milk for Nutritional Epidemiology
In a UPLC-MS/MS method for simultaneous analysis of five B-vitamins in human milk, Riboflavin-13C4,15N2 corrected for significant matrix effects, yielding recovery of 73.0–100.2% and intra-assay variability of 0.4–7.9% [4]. This enables accurate assessment of maternal vitamin status and infant nutrition in large cohort studies.
Application
Selection Property
Validation Focus
Food matrix reference measurement research
Isotope dilution MS fit
Repeatability and reproducibility for metrological traceability
Research nutritional assessment via DBS
DBS matrix-effect correction
ISTD-normalized matrix factor review
Preclinical PK research with endogenous background
Endogenous background subtraction
Surrogate matrix and LLOQ validation review
[1] Kim, B., et al. (2016). Isotope dilution-liquid chromatography/mass spectrometric method for the determination of riboflavin content in multivitamin tablets and infant formula. Journal of Food Composition and Analysis, 50, 31-37. View Source
[2] Diniz, M., et al. (2019). Isotope dilution method for determination of vitamin B2 in human plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1113, 14-19. View Source
[3] Jeong, H. M., et al. (2020). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Riboflavin in Beagle Dog Plasma for Pharmacokinetic Studies. Mass Spectrometry Letters, 11(1), 10-15. View Source
[4] Hampel, D., York, E. R., & Allen, L. H. (2012). Ultra-performance liquid chromatography tandem mass-spectrometry (UPLC-MS/MS) for the rapid, simultaneous analysis of thiamin, riboflavin, flavin adenine dinucleotide, nicotinamide and pyridoxal in human milk. Journal of Chromatography B, 903, 7-13. View Source
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